

An In-depth Technical Guide to 3-Boc-aminomethylpyrrolidine: Chemical Properties and Structure

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Compound of Interest

Compound Name: **3-Boc-aminomethylpyrrolidine**

Cat. No.: **B121664**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-Boc-aminomethylpyrrolidine**. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its unique structural features, which are valuable for the synthesis of novel therapeutics. This document includes tabulated physicochemical data, a detailed representative synthesis protocol, and spectroscopic analysis to support researchers in its application.

Chemical Structure and Properties

3-Boc-aminomethylpyrrolidine, also known as tert-butyl (pyrrolidin-3-ylmethyl)carbamate, is a chiral molecule existing as a racemic mixture or as individual (R) and (S) enantiomers. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aminomethyl side chain allows for selective functionalization of the pyrrolidine ring nitrogen.

Caption: Chemical structure of **3-Boc-aminomethylpyrrolidine**.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **3-Boc-aminomethylpyrrolidine** and its enantiomeric forms. Data has been compiled from various sources and may exhibit some variation.

Table 1: General Properties

Property	Value	References
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1][2][3][4]
Molecular Weight	200.28 g/mol	[1][2][3][4]
Appearance	Colorless to pale yellow liquid or solid	[1][2]
Storage Temperature	2-8°C	[1][2][3][4]

Table 2: Isomer-Specific Properties

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)	Optical Rotation
Racemic	149366-79-0	Not widely reported	303.9 ± 15.0 (Predicted)	Not applicable
(R)-enantiomer	173340-25-5	Not widely reported	Not widely reported	Not widely reported
(S)-enantiomer	173340-26-4	Not widely reported	Not widely reported	Not widely reported
(R)-3-(Boc-amino)pyrrolidine	122536-77-0	50	286.4 ± 29.0	[α]/D +21.5±1.5°, c = 1 in ethanol
(S)-3-(Boc-amino)pyrrolidine	122536-76-9	50	286.4 ± 29.0	[α]/D -21.5±2.0°, c = 1 in ethanol[5]

Experimental Protocols

Representative Synthesis of 3-Boc-aminomethylpyrrolidine

The following is a representative two-step procedure for the synthesis of **3-Boc-aminomethylpyrrolidine**, starting from 3-pyrrolidinemethanol. This protocol is adapted from general procedures for the synthesis of Boc-protected amines.



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Caption: Representative synthetic workflow for **3-Boc-aminomethylpyrrolidine**.

Step 1: Synthesis of 3-(Aminomethyl)pyrrolidine

A multi-step reaction sequence is typically employed, starting from a suitable precursor like 3-pyrrolidinecarboxylic acid or 3-pyrrolidinemethanol. A common route involves the conversion of the carboxylic acid or alcohol to a suitable leaving group (e.g., a tosylate or mesylate), followed by displacement with an azide and subsequent reduction to the primary amine.

Step 2: Boc Protection of 3-(Aminomethyl)pyrrolidine

- Materials:

- 3-(Aminomethyl)pyrrolidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Procedure:

- Dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane.
- Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **3-Boc-aminomethylpyrrolidine** can be purified by flash column chromatography on silica gel.[1]

- Stationary Phase: Silica gel (230-400 mesh)
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a common starting point. The polarity can be adjusted based on TLC analysis.
- Procedure:
 - Dissolve the crude product in a minimal amount of the mobile phase.
 - Load the solution onto the prepared silica gel column.
 - Elute the column with the chosen solvent system.
 - Collect fractions and analyze by TLC to identify those containing the pure product.

- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **3-Boc-aminomethylpyrrolidine**.

Spectroscopic Data

The following provides an overview of the expected spectroscopic data for **3-Boc-aminomethylpyrrolidine**. The data for the isomeric compound tert-butyl N-(pyrrolidin-3-yl)carbamate from PubChem is used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃ (Boc group)	~1.45	s	9H
-CH ₂ - (pyrrolidine ring)	1.5-2.2	m	4H
-CH- (pyrrolidine ring)	2.8-3.0	m	1H
-CH ₂ -N (pyrrolidine ring)	3.0-3.4	m	4H
-NH- (carbamate)	~4.8	br s	1H

¹³C NMR (Carbon NMR):

Assignment	Chemical Shift (δ , ppm)
-C(CH ₃) ₃ (Boc group)	~28.5
-CH ₂ - (pyrrolidine ring)	~30-35
-CH- (pyrrolidine ring)	~40-45
-CH ₂ -N (pyrrolidine ring)	~45-55
-C(CH ₃) ₃ (Boc group)	~79.5
-C=O (carbamate)	~156.0

Infrared (IR) Spectroscopy

The IR spectrum of **3-Boc-aminomethylpyrrolidine** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H (carbamate)	Stretching	3300-3500
C-H (alkane)	Stretching	2850-3000
C=O (carbamate)	Stretching	1680-1710
N-H (carbamate)	Bending	1510-1550
C-O (carbamate)	Stretching	1250-1300
C-N (amine)	Stretching	1000-1250

Mass Spectrometry (MS)

The mass spectrum of **3-Boc-aminomethylpyrrolidine** under electrospray ionization (ESI) is expected to show a prominent peak for the protonated molecule [M+H]⁺.

- [M+H]⁺: m/z ≈ 201.16

Common fragmentation patterns would involve the loss of the Boc group or components of the pyrrolidine ring.

Applications in Research and Development

3-Boc-aminomethylpyrrolidine is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][4] Its bifunctional nature, with a protected primary amine and a secondary amine within the pyrrolidine ring, allows for sequential and site-selective modifications. This makes it a key component in the construction of complex molecular scaffolds.

Key application areas include:

- Pharmaceutical Drug Discovery: As a building block for the synthesis of novel small molecules targeting various diseases. The pyrrolidine motif is a common feature in many approved drugs.
- Peptide and Peptidomimetic Chemistry: The chiral nature of the enantiomerically pure forms is crucial for the synthesis of modified peptides with enhanced stability and biological activity.
- Agrochemical Development: Used in the synthesis of new pesticides and herbicides.
- Materials Science: Incorporated into polymers and other materials to modify their properties.

Safety and Handling

3-Boc-aminomethylpyrrolidine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

This technical guide provides a foundational understanding of the chemical properties, structure, and handling of **3-Boc-aminomethylpyrrolidine**. For specific applications, further research and optimization of experimental procedures may be necessary.

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